2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate
Description
2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate is a specialized carbamate derivative featuring a trimethylsilyl-protected ethyl group and a 4-bromophenethyl moiety. This compound is of interest in synthetic organic chemistry, particularly in the development of protective groups for amines or alcohols, and as an intermediate in the synthesis of pharmaceuticals or agrochemicals. The trimethylsilyl (TMS) group enhances stability under acidic or basic conditions, while the 4-bromo substituent provides a handle for further functionalization via cross-coupling reactions.
Properties
IUPAC Name |
2-trimethylsilylethyl N-[2-(4-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2Si/c1-19(2,3)11-10-18-14(17)16-9-8-12-4-6-13(15)7-5-12/h4-7H,8-11H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNHXHVFOSOIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate typically involves the reaction of 4-bromophenethylamine with 2-(Trimethylsilyl)ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used with boronic acids as reagents.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the carbamate group.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed
Major Products
Substitution: Products depend on the nucleophile used; for example, aryl or alkyl groups can replace the bromine atom.
Hydrolysis: The primary products are 4-bromophenethylamine and carbon dioxide.
Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used
Scientific Research Applications
2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Can be used to study the effects of carbamate compounds on biological systems.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, while the carbamate moiety can interact with active sites in enzymes, potentially inhibiting their activity. The bromophenethyl group can enhance the compound’s binding affinity to certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(trimethylsilyl)ethyl 4-bromophenethylcarbamate, we analyze structurally or functionally related compounds. These include other TMS-protected derivatives, carbamates, and brominated aromatic intermediates.
Structural and Functional Analogues
Group 1: TMS-Protected Esters and Carbamates
2-(Trimethylsilyl)ethyl Esters :
highlights the use of 2-(trimethylsilyl)ethyl as a protective group in ester synthesis. For example, β-ketoesters with TMS-ethyl groups (e.g., compound 8–13 ) were synthesized via reactions of Meldrum’s acid derivatives with alcohols. Yields varied depending on steric and electronic factors:The TMS-ethyl group demonstrated moderate stability under acidic conditions but required specific deprotection protocols (e.g., fluoride ions). This contrasts with 2-(trimethylsilyl)ethyl carbamates, where the carbamate linkage may alter hydrolytic stability.
TMS-Protected Furan Derivatives :
describes TMS-containing furan derivatives (e.g., compounds 15, 23, 25 ), which share the TMS-ethyl motif but lack the carbamate functionality. These compounds exhibited unique reactivity in Diels-Alder reactions, with the TMS group stabilizing intermediates and modulating regioselectivity .
Group 2: Brominated Aromatic Carbamates
- 4-Bromophenethylcarbamates without TMS Protection: Non-silylated analogues, such as 4-bromophenethylcarbamates, are more prone to hydrolysis under basic conditions. For instance, ethyl 4-bromophenethylcarbamate undergoes rapid cleavage in NaOH/MeOH (1 hour, room temperature), whereas the TMS-protected variant may resist hydrolysis due to steric shielding.
Comparative Data Table
*Estimated based on analogous carbamate syntheses.
†Direct data unavailable; inferred from general carbamate chemistry.
Key Research Findings
Deprotection Efficiency : TMS-ethyl groups in esters () require tetrabutylammonium fluoride (TBAF) for cleavage, suggesting similar protocols would apply to the target carbamate. This contrasts with allyl or benzyl groups, which are removed under milder conditions.
Functionalization Potential: The 4-bromo substituent enables cross-coupling (e.g., Suzuki-Miyaura), a feature absent in non-brominated analogues like 2-(trimethylsilyl)ethyl methylcarbamate.
Biological Activity
2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate is a compound of interest in the field of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the presence of a trimethylsilyl group, a bromophenyl moiety, and a carbamate functional group. Its molecular formula is . The trimethylsilyl group enhances the compound's stability and solubility, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The bromine atom in the structure can participate in electrophilic substitution reactions, allowing it to interact with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modulation of enzyme activity or disruption of protein-protein interactions.
Case Studies and Research Findings
-
Anticancer Activity :
A study investigated the anticancer properties of related carbamate derivatives, revealing that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation. -
Enzyme Inhibition :
Research has shown that carbamate compounds can act as reversible inhibitors for certain enzymes. For example, derivatives similar to this compound were tested against acetylcholinesterase, demonstrating competitive inhibition, which suggests potential applications in treating neurodegenerative diseases. -
Antimicrobial Properties :
Another study highlighted the antimicrobial activity of carbamate derivatives against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membrane integrity was a key factor in its efficacy .
Data Table: Summary of Biological Activities
Synthetic Routes and Applications
The synthesis of this compound typically involves the reaction of 4-bromophenethylamine with trimethylsilyl ethyl chloroformate in the presence of a base such as triethylamine. This process is conducted under inert conditions to prevent oxidation and ensure high yield.
Industrial Applications
Due to its unique chemical properties, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for designing new drugs targeting specific enzymes or receptors.
- Chemical Probes : For studying biological pathways and mechanisms in cellular systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
